4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Overview
Description
4-bromo-1-(4-methoxybenzyl)-1H-pyrazol-5-amine (4-Br-4-MeOBz-1H-pyrazol-5-amine) is a compound of nitrogen and bromine atoms that has been widely studied in the scientific community. It is an important compound in organic chemistry, as it can be used to synthesize a variety of other compounds. It is also used in some biochemical and physiological studies, as it has been found to have an effect on certain biological systems.
Scientific Research Applications
Antimicrobial Activities
A study by Raju et al. (2010) synthesized derivatives of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine to evaluate their antibacterial and antifungal properties. Compounds like 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine showed potent antimicrobial activities against various strains of bacteria and fungi, indicating potential for therapeutic applications.
Synthesis and Characterization
Several studies focus on the synthesis and characterization of related compounds. For example, Becerra et al. (2021) reported an efficient synthesis method for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, demonstrating the operational easiness and good yield of the method. Similarly, Paulson et al. (2002) explored the sequential functionalization of pyrazole 1-oxides, including compounds with a 4-methoxybenzyl group, highlighting their potential in creating diverse chemical structures.
Antitumor Activity
Research by Raju et al. (2011) synthesized and tested 1-(4-methoxybenzyl)-1H-pyrazol-5-amine derivatives for their antiproliferative effects against breast cancer cell lines. Some compounds showed promising results, indicating potential applications in cancer therapy.
Nonlinear Optical Studies
The study of nonlinear optical properties is another area of interest. Tamer et al. (2016) synthesized and analyzed 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, demonstrating its potential in nonlinear optical applications due to its intramolecular charge transfer properties.
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-[(4-methoxyphenyl)methyl]pyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-16-9-4-2-8(3-5-9)7-15-11(13)10(12)6-14-15/h2-6H,7,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLLOFQTJQJIJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(C=N2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.